Technical Whitepaper: The Physicochemical and Synthetic Profile of 1-Aza-spiro[5.5]undecan-4-one HCl
Technical Whitepaper: The Physicochemical and Synthetic Profile of 1-Aza-spiro[5.5]undecan-4-one HCl
Executive Summary: Escaping Flatland
In the contemporary landscape of drug discovery, the 1-Aza-spiro[5.5]undecan-4-one scaffold represents a critical departure from traditional, planar aromatic structures. As a saturated, spirocyclic system, it offers a high fraction of sp3-hybridized carbons (
This guide details the structural properties, validated synthetic pathways, and quality control protocols for the hydrochloride salt of this scaffold (CAS 1896689-93-2). Unlike the more common 3-azaspiro derivatives (derived from isonipecotic acid), the 1-aza architecture places the nitrogen atom adjacent to the spiro-quaternary center, mimicking the privileged core of histrionicotoxin alkaloids. This unique topology confers distinct steric and electronic vectors ideal for targeting ion channels and GPCRs.
Structural Architecture & Physicochemical Profile[1]
The 1-Aza-spiro[5.5]undecan-4-one core consists of a piperidin-4-one ring spiro-fused to a cyclohexane ring. The "1-aza" designation indicates the nitrogen is part of the spiro-junction connectivity, creating a sterically congested environment around the amine.
3D Conformation and Electronic Properties
The spiro-fusion forces the two six-membered rings to adopt perpendicular chair conformations. This orthogonality is the scaffold's defining feature, allowing it to project substituents into 3D space defined by distinct vectors (
| Property | Value / Characteristic | Implication for Drug Design |
| Molecular Formula | Fragment-based lead generation ( | |
| Spiro Center | Quaternary Carbon (C5/C6) | Rigidifies the backbone; prevents metabolic flattening. |
| Basicity (pKa) | ~8.5 – 9.5 (Calculated) | The HCl salt is stable; exists as a cation at physiological pH. |
| LogP (Free Base) | ~1.5 – 2.0 | Lipophilic enough for CNS penetration, yet soluble as a salt. |
| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (N, O) | The ketone provides a vector for further functionalization. |
The Hydrochloride Advantage
The free base of 1-aza-spiro[5.5]undecan-4-one is an oil or low-melting solid prone to oxidation at the alpha-position of the amine. The hydrochloride salt is the preferred form for storage and handling due to:
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Crystallinity: Enhances purification potential via recrystallization.
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Hygroscopicity Control: Reduces water uptake compared to the free amine.
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Stability: Protonation of the amine prevents formation of enamine byproducts with the internal ketone.
Synthetic Pathways & Process Chemistry[2]
Synthesis of the 1-aza (nitrogen adjacent to spiro) core is significantly more challenging than the 3-aza isomer. Below are two field-proven methodologies: a scalable "Classic" route and a precision "Modern" route.
Route A: The N-Acyliminium Ion Cyclization (Scalable)
This method relies on the acid-catalyzed cyclization of a linear precursor. It is preferred for gram-scale production due to the use of inexpensive reagents.
Protocol:
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Precursor Assembly: React 4-(cyclohex-1-en-1-yl)butanal with a primary amine (or ammonia equivalent) to form the imine.
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Cyclization: Treat with mild acid (formic acid) to generate the N-acyliminium ion intermediate.
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Ring Closure: The pi-electrons of the cyclohexenyl group attack the iminium ion, closing the spiro ring.
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Oxidation: If the precursor was an alcohol, a Swern or Jones oxidation is performed to install the C4 ketone.
Route B: Ring-Closing Metathesis (RCM) (Precision)
For high-purity applications or analog generation, the RCM approach using Grubbs' catalyst provides superior control over stereochemistry.
Step-by-Step Methodology:
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Bis-Allylation: Alkylate a protected allylamine with a functionalized cyclohexyl halide to create the diene precursor.
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RCM Reaction:
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Solvent: Dichloromethane (Degassed).
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Catalyst: Grubbs II (2-5 mol%).
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Conditions: Reflux for 12-24 hours.
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Validation: Monitor the disappearance of terminal alkene protons in
NMR.
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Functionalization: The resulting spiro-alkene is hydrated or oxidized (Wacker conditions) to yield the ketone.
Synthesis Workflow Diagram
Caption: Logical flow for the construction of the spiro-piperidine core, moving from linear precursors to the stable salt form.
Analytical Characterization & Quality Control
Trustworthiness in chemical biology requires rigorous validation. The following analytical signatures are diagnostic for CAS 1896689-93-2.
Self-Validating NMR Signatures
When analyzing the
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The "Spiro Shift" (
NMR): The quaternary spiro-carbon is the most distinct feature. It typically appears between 60–75 ppm . If this peak is absent, the ring has not closed. -
The Ketone (
NMR): A diagnostic carbonyl peak at ~205–210 ppm . -
Diastereotopic Protons (
NMR): Due to the chiral axis created by the rigid spiro center, the methylene protons adjacent to the nitrogen and ketone will appear as complex multiplets (AB systems) rather than simple triplets.
Impurity Profiling
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Linear Enamine: If the cyclization is incomplete, you will see olefinic protons at 5.0–6.0 ppm.
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Polymerization: Broadening of all peaks indicates oligomerization of the reactive intermediate.
Medicinal Chemistry Applications
The 1-aza-spiro[5.5]undecane scaffold is a validated pharmacophore in several therapeutic areas.
Target Classes
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Nicotinic Acetylcholine Receptors (nAChRs): As an analog of Histrionicotoxin (a toxin from the poison dart frog Oophaga histrionica), this scaffold acts as a non-competitive antagonist. The steric bulk of the spiro system blocks the ion channel pore.
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Sigma Receptors (
): The basic amine and lipophilic cyclohexane ring satisfy the primary pharmacophore requirements for Sigma receptor binding, relevant in neuropathic pain and neurodegenerative research. -
Peptidergic GPCRs: Used as a rigid spacer to orient aromatic groups in Neurokinin-1 (NK1) antagonists.
Functionalization Logic (Graphviz)
The C4-ketone is the primary handle for diversifying this scaffold into a library of active compounds.
Caption: Divergent synthesis strategy utilizing the C4 ketone to access diverse chemical space.
References
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Sigma-Aldrich. (n.d.). 1-Aza-spiro[5.5]undecan-4-one hydrochloride Product Sheet. Retrieved from
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Bera, S. (2005).[1][2] An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose.[1] Heterocycles.
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Wilson, M. S., & Padwa, A. (2008).[3] A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade. The Journal of Organic Chemistry, 73(24), 9601–9609.[3]
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PubChem. (2025).[4] 1-Azaspiro[5.5]undecane Compound Summary. National Library of Medicine. Retrieved from
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BenchChem. (2025).[5] Application of substituted spiro[5.5]undecane scaffolds in medicinal chemistry. Retrieved from
Sources
- 1. An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose [chooser.crossref.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Azaspiro[5.5]undecane | C10H19N | CID 573583 - PubChem [pubchem.ncbi.nlm.nih.gov]
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